Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, is a key flavor compound with a caramel-like aroma. It is produced in Maillard reaction systems, specifically from pentose sugars like xylose, ribose, and arabinose, when heated with amino acids such as glycine or L-alanine []. Notably, HDMF formation is favored in systems containing glycine and in phosphate-buffered solutions at a pH of 7 []. HDMF can be generated through two primary pathways: 1) Strecker-assisted chain elongation of pentose sugars incorporating formaldehyde, a Strecker degradation product of glycine [], and 2) Sugar fragmentation-condensation reactions [].
Compound Description: 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is another significant flavor compound produced in Maillard reaction systems based on pentose sugars, particularly when heated with L-alanine []. HEMF formation is also favored in phosphate-buffered solutions at a pH of 7 []. Its formation mechanism mirrors that of HDMF, primarily involving the incorporation of acetaldehyde, a Strecker degradation product of L-alanine, into the pentose sugar structure [].
Compound Description: Ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate is a compound easily obtained through the condensation of N-methylisatoic anhydride with diethyl malonate []. This compound exhibits reactivity with 1,4-dibromo-2-methyl-2-butene, leading to the formation of various products including ethyl 3-(4-bromo-3-methyl-2-butenyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-quinolinecarboxylate and 4-[(4-bromo-3-methyl-2-butenyl)oxy]-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxylate, as well as dimeric derivatives [].
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